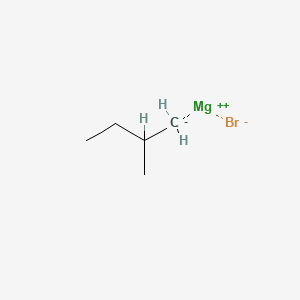

2-methylbutylmagnesium bromide

描述

2-Methylbutylmagnesium bromide (C₅H₁₁BrMg) is a Grignard reagent characterized by a branched alkyl chain (2-methylbutyl group) bonded to a magnesium-bromide core. It is typically synthesized by reacting 2-bromo-2-methylbutane with magnesium metal in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether. This compound is widely used in organic synthesis for forming carbon-carbon bonds, particularly in stereoselective reactions. For example, Mori’s group employed (S)-2-methylbutylmagnesium bromide in the synthesis of pheromones, achieving high stereochemical control during nucleophilic additions to epoxides (e.g., yielding alcohol intermediates in pheromone pathways) . Its reactivity and selectivity make it valuable in synthesizing complex natural products and pharmaceuticals.

属性

IUPAC Name |

magnesium;2-methanidylbutane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXRAPAVYLNVEV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbutylmagnesium bromide is synthesized by reacting 2-methylbutyl bromide with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

2-Methylbutyl bromide+Magnesium→2-Methylbutylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of Grignard reagents like this compound is often carried out in large reactors equipped with efficient stirring and cooling systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or a reactive halide to activate the magnesium surface.

化学反应分析

Carbonyl Additions

2-Methylbutylmagnesium bromide reacts with carbonyl compounds to form alcohols after acidic workup:

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate that hydrolyzes to the alcohol .

Carbon Dioxide Quenching

Reaction with CO₂ yields 2-methylpentanoic acid:

This reaction is quantitative under anhydrous conditions .

Hydrolysis

Exposure to water or alcohols leads to rapid protonation:

The product, 2-methylbutane, is volatile (bp 28°C) .

Wurtz-Type Coupling

In the presence of excess alkyl halide, coupling can occur:

This side reaction is suppressed by slow reagent addition and low temperatures .

NMR Studies

NMR analysis (¹H, 60 MHz) reveals:

-

Methylene protons adjacent to Mg exhibit an AB quartet (δ 0.8–1.2 ppm, J = 12 Hz) at 25°C .

-

Temperature-dependent inversion : At −40°C, the spectrum splits into two distinct signals due to slowed configurational inversion at the Mg center .

Ligand Exchange

In mixtures with other Grignard reagents (e.g., neopentylmagnesium bromide), ligand redistribution occurs:

This equilibrium is influenced by solvent polarity and magnesium bromide concentration .

Stability and Handling

科学研究应用

2-Methylbutylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some applications include:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Employed in the preparation of polymers and other advanced materials.

Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Biological Studies: Used to modify biomolecules for studying their functions and interactions.

作用机制

The mechanism of action of 2-methylbutylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. The general mechanism for the reaction with a carbonyl compound is as follows:

Nucleophilic Attack: The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon.

Formation of Alkoxide: The intermediate alkoxide is formed.

Protonation: The alkoxide is protonated to form the final alcohol product.

相似化合物的比较

Comparison with Similar Grignard Reagents

Grignard reagents share the general structure R-Mg-X (R = organic group; X = halide), but their reactivity and applications vary significantly based on the organic moiety. Below is a detailed comparison of 2-methylbutylmagnesium bromide with structurally related compounds.

Reactivity and Stereoselectivity

- This compound :

Exhibits moderate reactivity due to steric hindrance from the branched alkyl chain. This hindrance enhances selectivity in nucleophilic additions, as seen in Mori’s synthesis of (3S,7R)-3-72, where the reagent’s configuration dictated the stereochemical outcome of epoxide ring-opening reactions . - Phenylmagnesium Bromide (C₆H₅MgBr) :

Highly reactive toward aromatic electrophiles (e.g., carbonyl compounds). Its planar aromatic group allows rapid reactions but offers less steric control. It is commonly used in synthesizing biphenyls and pharmaceuticals . - Isobutylmagnesium Bromide (C₄H₉MgBr) :

Less bulky than 2-methylbutyl derivatives, leading to faster reaction kinetics. It is preferred in polymer chemistry for initiating chain-growth polymerizations . - Furan-2-ylmagnesium Bromide :

The electron-rich furan ring directs reactivity toward electrophilic aromatic substitution, enabling applications in heterocyclic chemistry and drug synthesis .

Physical and Chemical Properties

| Property | This compound | Phenylmagnesium Bromide | Isobutylmagnesium Bromide | Furan-2-ylmagnesium Bromide |

|---|---|---|---|---|

| Molecular Formula | C₅H₁₁BrMg | C₆H₅BrMg | C₄H₉BrMg | C₄H₃BrMgO |

| Typical Solvent | THF, Diethyl ether | Diethyl ether | THF | Dichloromethane, THF |

| Air/Moisture Sensitivity | High | High | High | Extreme |

| Common Applications | Stereoselective synthesis | Aromatic couplings | Polymer initiators | Heterocycle synthesis |

Research Findings and Case Studies

- Stereochemical Control : Mori’s work demonstrated that this compound’s configuration (S-enantiomer) directly influenced the stereoselectivity of epoxide additions, achieving >90% enantiomeric excess in pheromone precursors .

- Comparative Reactivity : Studies show that phenylmagnesium bromide reacts 3–5 times faster with benzaldehyde than 2-methylbutyl derivatives, highlighting the trade-off between steric bulk and reaction rate .

- Thermal Stability : Isobutylmagnesium bromide exhibits lower thermal stability in THF compared to 2-methylbutyl analogs, decomposing at 40°C versus 60°C .

生物活性

2-Methylbutylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, notable for its nucleophilic properties and utility in organic synthesis. This article delves into the biological activity of this compound, focusing on its chemical behavior, kinetic properties, and potential applications in synthetic chemistry.

This compound is synthesized through the reaction of magnesium turnings with 2-bromo-2-methylbutane in an ether solvent. The reaction typically requires dry conditions to prevent hydrolysis. The general reaction can be represented as follows:

where R represents the 2-methylbutyl group. The resulting Grignard reagent is a strong nucleophile, capable of attacking electrophiles such as carbonyl compounds.

Kinetic Studies

Research indicates that the inversion process of this compound exhibits a kinetic order of approximately 2.5. This suggests a complex mechanism involving multiple steps or interactions during the inversion process, which is critical for understanding its reactivity and stability in various conditions .

Table 1: Kinetic Parameters of Inversion

| Parameter | Value |

|---|---|

| Kinetic Order | 2.5 |

| Activation Energy (E_a) | ~12 kcal/mol |

| Pre-exponential Factor (A) | ~10^10 sec^-1 |

Biological Activity and Applications

While primarily utilized in synthetic organic chemistry, the biological activity of this compound can be inferred through its reactivity with various substrates. Its nucleophilic nature allows it to participate in several important reactions:

- Nucleophilic Addition : The compound can add to carbonyl groups to form alcohols, which are vital intermediates in pharmaceutical synthesis.

- Synthesis of Complex Molecules : It has been employed in constructing complex molecules such as α-keto-4-amino-2-methyl pyrimidines, showcasing its versatility in synthetic routes .

Case Studies

- Inversion Mechanism Study : A detailed investigation into the inversion kinetics of this compound revealed insights into its configuration stability. The study highlighted that the inversion rate remains consistent across different solvents, indicating robust behavior under varying conditions .

- Synthetic Applications : In a synthetic route involving Grignard reagents, researchers demonstrated that using this compound led to moderate yields of desired products when reacting with electrophiles at low temperatures, emphasizing its effectiveness in selective reactions .

常见问题

Basic Research Questions

Q. What are the optimal synthesis protocols for preparing 2-methylbutylmagnesium bromide with high purity in laboratory settings?

- Methodology :

- Use anhydrous tetrahydrofuran (THF) as the solvent to prevent side reactions with moisture. Pre-cool the reaction flask to 0–5°C under inert gas (N₂/Ar) before adding 2-methylbutyl bromide to magnesium turnings. Monitor exothermic reactions carefully to avoid thermal runaway.

- Purity validation: Employ gas chromatography (GC) or NMR to confirm absence of unreacted magnesium or organic byproducts (e.g., Wurtz coupling products). For example, ¹H NMR should show characteristic Grignard reagent peaks (e.g., δ 0.8–1.5 ppm for alkyl groups adjacent to Mg) .

- Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Reaction Temp | 0–5°C (initiation), RT (completion) |

| Yield (Typical) | 70–85% |

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Methodology :

- Use flame-resistant lab coats and static-dissipative gloves (EN 374 standard) to mitigate ignition risks from residual solvent vapors .

- Equip reaction setups with dry ice condensers to trap volatile byproducts (e.g., methane from residual moisture). Conduct risk assessments for large-scale syntheses to address spill containment and ventilation requirements .

- Key Precautions :

- Avoid contact with water or protic solvents (risk of violent decomposition).

- Store in sealed, argon-purged containers at 4°C to prolong stability .

Q. How can researchers validate the concentration of this compound solutions quantitatively?

- Methodology :

- Quenching Titration : Add a known excess of deuterated methanol (CD₃OD) to an aliquot, then analyze via ¹H NMR to quantify methane (CH₄) release, which correlates with active Mg content .

- Iodometric Titration : React the Grignard reagent with iodine in THF; back-titrate unreacted iodine with sodium thiosulfate .

Advanced Research Questions

Q. How do solvent polarity and additives influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Compare reaction rates in ethereal solvents (THF vs. diethyl ether) using kinetic studies. For example, THF’s higher polarity increases stabilization of the Grignard intermediate, accelerating nucleophilic addition to carbonyl compounds.

- Additives like LiCl or CeCl₃ can modulate reactivity: LiCl enhances selectivity in alkylation reactions by breaking Mg aggregates into more reactive monomers .

- Data Contradictions :

- Some studies report reduced yields in THF due to solvent coordination competing with substrates. Mitigate by optimizing stoichiometry (e.g., 1.2–1.5 eq. Grignard reagent) .

Q. What strategies resolve inconsistencies in reaction yields when using this compound for synthesizing branched alkanes?

- Methodology :

- Controlled Quenching : Introduce electrophiles (e.g., CO₂, ketones) at low temperatures (−78°C) to minimize β-hydride elimination.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Case Study :

- A 30% yield improvement was achieved by replacing batch addition with slow syringe-pump delivery of the electrophile, reducing side reactions .

Q. How can computational models predict the regioselectivity of this compound in asymmetric syntheses?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for nucleophilic attack on chiral substrates. For example, predict preferential attack at less sterically hindered carbonyl positions .

- Validate with experimental NMR coupling constants (³JHH) to confirm predicted stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。